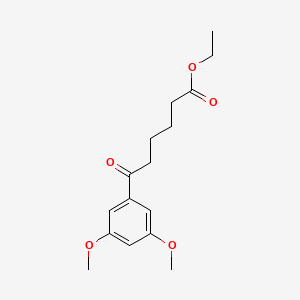

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as dimethoxyphenyl groups and ethyl ester functionalities. These compounds are of interest due to their potential physicochemical properties and their relevance in various chemical reactions, particularly in the formation of polymorphs and their crystal structures , as well as in the synthesis of cyclo

Applications De Recherche Scientifique

-

Cancer Treatment

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

Fibroblast Growth Factor Receptor Inhibitors

- Field : Medicinal Chemistry

- Application : A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) was identified as the most potent FGFR1 inhibitor in this series, with an enzyme inhibitory activity IC50 value of about 30.2 nM .

-

Structure-Activity Relationship (SAR) Study

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic Chemistry

- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

-

Structure-Activity Relationship (SAR) Study

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic Chemistry

- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.

Propriétés

IUPAC Name |

ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-15(17)12-9-13(19-2)11-14(10-12)20-3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZFPZZDLTCAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645829 |

Source

|

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898758-65-1 |

Source

|

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)